

Application Note: Laboratory Synthesis of Celecoxib

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Abstract: This document outlines a detailed, two-step protocol for the laboratory synthesis of Celecoxib. The synthesis involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by a cyclization reaction with 4-sulfonamidophenylhydrazine hydrochloride. This protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and characterization data. Additionally, the primary signaling pathway for Celecoxib's anti-inflammatory action is illustrated.

Synthesis Overview and Data Summary

The synthesis of Celecoxib proceeds through the formation of an intermediate diketone, which is then cyclized to form the final pyrazole ring structure.

Table 1: Summary of Reaction Yields and Purity

Step	Reaction	Product	Yield (%)	Purity by HPLC (%)
1	Claisen Condensation	1-(4- methylphenyl)-4, 4,4- trifluorobutane- 1,3-dione	~95% (crude)	Not typically isolated
2	Cyclization & Purification	Celecoxib	>85% (after purification)	>99.9%[1]



Table 2: Key Reagents and Solvents

Reagent/Solvent	Molar Mass (g/mol)	Role
4-Methylacetophenone	134.18	Starting Material
Ethyl trifluoroacetate	142.08	Reagent
Sodium methoxide	54.02	Base
Toluene	92.14	Solvent
4-Sulfonamidophenylhydrazine hydrochloride	223.67	Reagent
Ethyl acetate	88.11	Solvent
Water	18.02	Solvent

Experimental Protocol

- 2.1. Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
- To a solution of 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml), add a 30% solution of sodium methoxide in methanol (80.6 g, 0.447 mol).[2]
- Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the mixture at a temperature of 25-30 °C.[2]
- Raise the temperature of the reaction mixture to 55-60 °C and stir for approximately 4 hours, monitoring the reaction to completion.[2]
- After completion, cool the reaction mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 ml).[2]
- Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to yield the crude product as an oily mass.
- 2.2. Step 2: Synthesis of Celecoxib

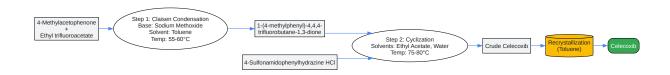


- Prepare a mixture of 4-sulfonamidophenylhydrazine hydrochloride (10.5 g), the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (10.5 g) from Step 1, ethyl acetate (50 ml), and water (50 ml).[1]
- Heat the mixture to 75-80 °C and stir for 5 hours.[1]
- Cool the reaction mixture to 0-5 °C and continue stirring for 1 hour to facilitate precipitation.
 [1]
- Filter the separated solid, wash it with water (150 ml), and dry to obtain crude Celecoxib.[1]

2.3. Purification

- Take the crude Celecoxib (25 g) and dissolve it in toluene (375 ml) by heating to 80 °C with stirring for 15 minutes.[1]
- Add activated carbon (1.2 g) and continue to stir at 80 °C for 30 minutes.
- Cool the mixture to 10-15 °C and stir for one hour to induce crystallization.[1]
- Filter the separated solid, wash with toluene, and dry at 75 °C for 6 hours to yield purified Celecoxib.[1] The reported purity of the final product is 99.97% by HPLC.[1]

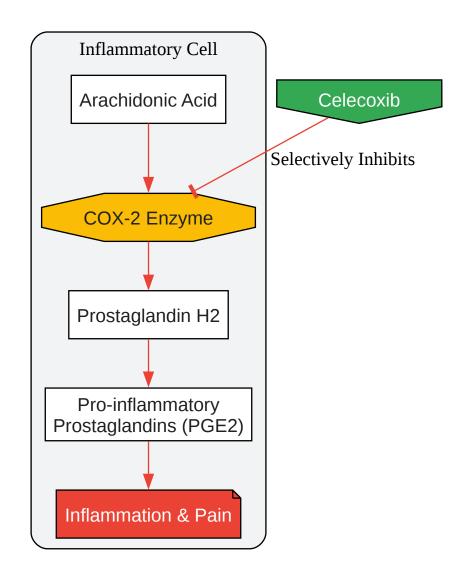
Diagrams



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Caption: Synthesis workflow for Celecoxib.





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Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

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References

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- 2. WO2010095024A2 An improved process for the preparation of celecoxib Google Patents [patents.google.com]
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